2-cyclohexyl-1-(2-fluorobenzyl)-1H-benzimidazole
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Overview
Description
2-cyclohexyl-1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The benzodiazole core can interact with various enzymes and receptors, modulating their activity. The cyclohexyl and fluorophenyl groups can enhance the compound’s binding affinity and selectivity for its targets. Detailed studies on its mechanism of action are essential for understanding its biological effects and therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
- 2-cyclohexyl-1-phenyl-1H-1,3-benzodiazole
- 2-cyclohexyl-1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole
- 2-cyclohexyl-1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazole
Uniqueness
2-cyclohexyl-1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to its targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H21FN2 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-cyclohexyl-1-[(2-fluorophenyl)methyl]benzimidazole |
InChI |
InChI=1S/C20H21FN2/c21-17-11-5-4-10-16(17)14-23-19-13-7-6-12-18(19)22-20(23)15-8-2-1-3-9-15/h4-7,10-13,15H,1-3,8-9,14H2 |
InChI Key |
WUFFOQAPHYFALS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4F |
Origin of Product |
United States |
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